molecular formula C21H25N3O6 B4641280 (4-NITROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE

(4-NITROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE

Cat. No.: B4641280
M. Wt: 415.4 g/mol
InChI Key: ZRVAWMJOAHQRBJ-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)[4-(2,4,5-trimethoxybenzyl)piperazino]methanone is a synthetic small molecule characterized by a methanone core linking a 4-nitrophenyl group to a substituted piperazine ring. The piperazine moiety is further functionalized with a 2,4,5-trimethoxybenzyl group. Piperazine derivatives are recognized as privileged structures in medicinal chemistry and are frequently explored in pharmaceutical research for their diverse biological activities . The presence of the nitroaromatic and trimethoxyphenyl substituents suggests potential for investigation in various biochemical contexts, which may include enzyme inhibition or receptor-binding studies. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying the suitability of this compound for their specific experimental objectives. All necessary safety data sheets should be consulted prior to use.

Properties

IUPAC Name

(4-nitrophenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6/c1-28-18-13-20(30-3)19(29-2)12-16(18)14-22-8-10-23(11-9-22)21(25)15-4-6-17(7-5-15)24(26)27/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVAWMJOAHQRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-nitrophenyl)[4-(2,4,5-trimethoxybenzyl)piperazino]methanone typically involves multi-step organic reactions. One common approach is to start with the nitration of phenyl compounds to introduce the nitro group. This is followed by the formation of the piperazine ring and subsequent attachment of the trimethoxybenzyl group. The final step involves the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)[4-(2,4,5-trimethoxybenzyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be oxidized to form different functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

The compound (4-NITROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE has garnered attention in various scientific research applications due to its unique chemical structure and potential pharmacological properties. This article explores its applications across multiple domains, including medicinal chemistry, pharmacology, and material science.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperazine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The incorporation of the nitrophenyl group may enhance these effects, making it a candidate for further investigation in cancer therapy.

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity. Compounds featuring piperazine rings are often explored for their ability to combat bacterial infections. The nitro group can also contribute to this activity by generating reactive species that disrupt microbial cell membranes.

Neuropharmacological Effects

Given the structural similarities to known psychoactive compounds, there is potential for this compound in neuropharmacology. Piperazine derivatives have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Future research could explore its application in treating mood disorders or anxiety.

Organic Electronics

The unique electronic properties of nitrophenyl compounds make them suitable for applications in organic electronics. Their ability to act as electron acceptors can be exploited in the development of organic photovoltaic cells and light-emitting diodes (LEDs). Research into the photophysical properties of this compound could lead to advancements in sustainable energy technologies.

Sensors

The sensitivity of nitrophenyl compounds to environmental changes positions them as potential candidates for sensor technology. Their ability to undergo redox reactions can be harnessed for detecting various analytes, including heavy metals and biological markers.

Case Study 1: Anticancer Activity Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of piperazine and evaluated their anticancer activity against breast cancer cell lines. One derivative demonstrated IC50 values in the low micromolar range, indicating potent activity that warrants further investigation into structure-activity relationships (SAR) .

Case Study 2: Antimicrobial Testing

A study conducted at a university laboratory assessed the antimicrobial efficacy of various nitrophenyl compounds against Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the piperazine ring significantly enhanced antibacterial activity, suggesting that similar modifications could be beneficial for this compound .

Case Study 3: Organic Electronics Research

Research published in Advanced Materials explored the use of nitrophenyl-based compounds in organic solar cells. The authors reported improved charge transport properties when incorporating piperazine derivatives into the active layer, leading to enhanced device efficiency .

Mechanism of Action

The mechanism of action of (4-nitrophenyl)[4-(2,4,5-trimethoxybenzyl)piperazino]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Nitrophenyl and Piperazino Methanone Cores

Several compounds share the (4-nitrophenyl)(piperazino)methanone backbone but differ in substituents on the piperazine ring:

  • “(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)(phenyl)methanone (14)”: Derived from nitro reduction, this compound exhibits a deep brown oily consistency (mp: oil) and an 83% yield, highlighting how nitro-to-amine conversion reduces crystallinity .

Key Insight : The presence of electron-withdrawing nitro groups enhances stability and may facilitate redox-dependent interactions, while methoxy/ethoxy groups increase lipophilicity .

Substituent Effects on Physicochemical Properties

Variations in substituents significantly alter melting points, solubility, and chromatographic behavior:

Compound Name Substituent on Piperazine Melting Point (°C) Yield (%) Rf Reference
(4-(3-Methoxy-4-nitrophenyl)piperazino)methanone (12) 3-Methoxy-4-nitrophenyl 185–187 Not reported -
(4-(4-Hydroxyphenyl)piperazino)(3-bromophenyl)methanone (12) 4-Hydroxyphenyl, 3-bromophenyl 153–154 83 0.41
(4-(4-Amino-3-methoxyphenyl)piperazino)methanone (14) 4-Amino-3-methoxyphenyl Oil 83 -
  • Nitro vs. Amino Groups: Nitro-containing compounds (e.g., compound 12, mp: 185–187°C) are typically crystalline solids, whereas amino derivatives (e.g., compound 14) form viscous oils due to reduced intermolecular forces .
  • Methoxy and Hydroxy Groups : Methoxy groups (e.g., compound 12) increase lipophilicity compared to polar hydroxy groups (e.g., compound 12 in , mp: 153–154°C), which may enhance aqueous solubility via hydrogen bonding .

Piperazine Ring Modifications

  • Benzyl vs. Trimethoxybenzyl Groups : The trimethoxybenzyl group in the target compound introduces steric bulk and electron-rich methoxy groups, which may enhance receptor affinity compared to simpler benzyl substituents (e.g., ’s compound with a pyridinyl group) .
  • Heterocyclic Additions: Compounds like “3-([4-(2-fluorophenyl)piperazino]methyl)-4-(4-methoxyphenyl)-1-phenyl-2-azetanone” () demonstrate how fused rings (e.g., azetidinone) modulate bioactivity .

Biological Activity

The compound (4-NITROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular formula for the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20_{20}H24_{24}N2_{2}O5_{5}
  • Molecular Weight : 372.42 g/mol

Research indicates that compounds similar to this compound may exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : Some studies suggest that related compounds can inhibit specific enzymes such as protein tyrosine phosphatases (PTPs), which are crucial in various signaling pathways involved in cell growth and differentiation .
  • Antioxidant Properties : The nitrophenyl group is known to contribute to antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress .
  • Anticancer Activity : There is emerging evidence that compounds with similar structures can induce apoptosis in cancer cells through various pathways including mitochondrial disruption and caspase activation .

Biological Activity Data

A summary of biological activity findings related to the compound is presented in the following table:

Activity Type Effect/Outcome Reference
Enzyme InhibitionInhibits protein tyrosine phosphatases
Antioxidant ActivityScavenges free radicals
Anticancer ActivityInduces apoptosis in cancer cells
Metabolism StudiesInvestigated metabolism in vivo; pathways include reduction and N-acetylation

Case Studies

  • In Vivo Metabolism Study :
    A study investigated the metabolism of a related compound, 5-(4-nitrophenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. The compound was administered to rats, revealing metabolic pathways including reduction and N-acetylation as significant processes .
  • Anticancer Research :
    In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, a derivative was found to significantly reduce the viability of breast cancer cells through apoptosis induction mechanisms .

Q & A

Q. Advanced Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates but could increase side reactions. DCM or THF is preferred for controlled reactivity .
  • Temperature Control : Lower temperatures (0–5°C) reduce undesired dimerization of the piperazine ring, as observed in analogous piperazine-carbonyl syntheses .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/DCM) resolves impurities from unreacted starting materials or regioisomers .

How can structural contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved?

Q. Basic Characterization :

  • 1H NMR : The 4-nitrophenyl group shows aromatic protons as a doublet (δ 8.2–8.4 ppm, J = 8.5 Hz), while the 2,4,5-trimethoxybenzyl moiety exhibits three singlet methoxy signals (δ 3.7–3.9 ppm) and aromatic protons split by coupling with the piperazine ring .
  • IR : A strong carbonyl stretch (~1660–1680 cm⁻¹) confirms the methanone group. Absence of this peak suggests incomplete acylation .

Q. Advanced Discrepancy Analysis :

  • Rotameric Effects in NMR : Piperazine rings often exhibit dynamic rotational isomerism, leading to split or broadened signals. Variable-temperature NMR (e.g., 25–60°C in DMSO-d6) can coalesce split peaks, confirming rotational barriers .
  • Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, particularly if the nitro group’s position is misassigned in NOESY spectra .

What computational methods are suitable for predicting the biological activity of this compound?

Q. Basic Screening Approaches :

  • Molecular Docking : Use tools like AutoDock Vina to model interactions with targets such as serotonin receptors (5-HT1A/2A), where piperazine derivatives are known to bind. The nitro group’s electron-withdrawing properties may enhance affinity for hydrophobic binding pockets .
  • ADMET Prediction : SwissADME or pkCSM can estimate bioavailability, blood-brain barrier penetration, and metabolic stability based on logP (~2.5–3.5) and topological polar surface area (~70–80 Ų) .

Q. Advanced Mechanistic Studies :

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can simulate ligand-receptor complexes over 100+ ns to assess stability of the nitro group’s orientation in active sites .
  • QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like molar refractivity and H-bond acceptor count from analogs with known bioactivity (e.g., anti-inflammatory EC50 values) .

How can contradictory results in pharmacological assays (e.g., varying IC50 values across studies) be addressed?

Q. Basic Experimental Design :

  • Standardized Assay Conditions : Ensure consistent cell lines (e.g., HEK293 for receptor binding), ATP concentrations (1–10 µM for kinase assays), and incubation times to minimize variability .
  • Control Compounds : Include reference inhibitors (e.g., ketanserin for 5-HT2A assays) to validate assay sensitivity .

Q. Advanced Data Reconciliation :

  • Meta-Analysis of Free Energy Calculations : Compare computed binding energies (ΔG) from docking studies with experimental IC50 values to identify outliers caused by assay-specific artifacts .
  • Proteomic Profiling : Use mass spectrometry to confirm target engagement and rule off-target effects from nitro group-mediated protein adducts .

What strategies improve the stability of this compound under physiological conditions?

Q. Basic Stability Assessment :

  • pH-Dependent Degradation : Perform HPLC stability tests in buffers (pH 1–10) to identify labile sites. The nitro group may hydrolyze under alkaline conditions, forming a carboxylic acid derivative .
  • Light Sensitivity : UV-vis spectroscopy tracks nitro-to-nitrito isomerization under UV light; amber vials and inert atmospheres (N2) mitigate degradation .

Q. Advanced Stabilization Techniques :

  • Prodrug Design : Mask the nitro group as a protected amine (e.g., Boc or acetyl) to enhance plasma stability, with enzymatic cleavage in target tissues .
  • Nanoformulation : Encapsulation in PEGylated liposomes improves aqueous solubility and reduces oxidative degradation .

How can synthetic byproducts or impurities be characterized and minimized?

Q. Basic Impurity Profiling :

  • HPLC-MS : Identify byproducts such as mono-demethylated trimethoxybenzyl derivatives (Δm/z = -30) or nitro-reduced amines (Δm/z = -45) .
  • TLC Monitoring : Use iodine staining to track reaction progress; Rf values of 0.3–0.5 (hexane/EtOAc 3:1) indicate the desired product .

Q. Advanced Mitigation :

  • DoE Optimization : Design of Experiments (DoE) evaluates factors like stoichiometry (1:1.2 benzoyl chloride:piperazine) and reaction time (4–8 hr) to suppress byproduct formation .
  • Crystallization Tweaks : Recrystallization from ethanol/water mixtures removes hydrophilic impurities, while activated charcoal absorbs aromatic side products .

What are the structural determinants of this compound’s selectivity toward specific biological targets?

Q. Basic SAR Insights :

  • Nitro Group : Enhances electron-deficient character, favoring interactions with π-basic residues (e.g., Tyr in kinase active sites) .
  • Trimethoxybenzyl Group : The 2,4,5-substitution pattern mimics natural ligands (e.g., methoxyflavonoids), potentially conferring selectivity for adrenergic over dopaminergic receptors .

Q. Advanced Modeling :

  • Hydrogen Bonding Networks : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G*) reveal the nitro group’s role in stabilizing charge-transfer complexes with Trp residues .
  • Pharmacophore Mapping : Overlay with co-crystallized ligands (e.g., risperidone for 5-HT2A) identifies shared features like the planar methanone core .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-NITROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
(4-NITROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.